molecular formula C12H12FNO B1454082 4-(Cyclobutoxymethyl)-3-fluorobenzonitrile CAS No. 1249177-89-6

4-(Cyclobutoxymethyl)-3-fluorobenzonitrile

Cat. No. B1454082
CAS RN: 1249177-89-6
M. Wt: 205.23 g/mol
InChI Key: WTOHWMRKDOJYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclobutoxymethyl)-3-fluorobenzonitrile (CBMFBN) is a novel and versatile chemical compound with a wide range of applications in scientific research and laboratory experiments. It is a synthetic compound, which is produced through a chemical reaction involving the reaction of 3-fluorobenzonitrile and cyclobutoxymethyl bromide. CBMFBN is a versatile compound that is used in a variety of scientific research applications, including biochemical and physiological studies. It is also used in laboratory experiments as a reagent for organic synthesis.

Scientific Research Applications

Radiofluorinated Compound Synthesis

Radiofluorinated 4-fluorobenzonitrile oxide is rapidly reacting with alkenes and alkynes under mild conditions. This process is significant for preparing low-molecular weight radiopharmaceuticals and labeling sensitive biopolymers in a strain-promoted variant (Zlatopolskiy et al., 2012).

Structural and Electronic Properties Study

A study of 4-fluorobenzonitrile includes analyzing its standard molar enthalpies of formation, vapor-pressure, and electronic properties. This research is essential for understanding the thermochemical properties and electronic effects of such compounds (Ribeiro da Silva et al., 2012).

Spectroscopy Analysis

The vibrational features of 4-fluorobenzonitrile in electronically excited states were studied using resonance enhanced multiphoton ionization and mass analyzed threshold ionization spectroscopy. This research provides insights into the substitution effects of fluorine atoms and cyano groups (Zhao et al., 2018).

Fluorobenzonitrile Synthesis

The synthesis of 4-fluorobenzonitrile has been optimized, achieving high yields and purity. This synthesis is crucial for further applications in various chemical reactions and studies (Zhi, 2001).

properties

IUPAC Name

4-(cyclobutyloxymethyl)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-12-6-9(7-14)4-5-10(12)8-15-11-2-1-3-11/h4-6,11H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOHWMRKDOJYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OCC2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclobutoxymethyl)-3-fluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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